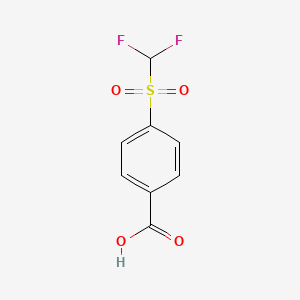

4-(Difluoro-methanesulfonyl)-benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Difluoromethanesulfonyl)-benzoic acid is a compound that can be associated with the class of sulfonyl-containing aromatic compounds. While the specific compound is not directly discussed in the provided papers, related compounds and their reactions are mentioned, which can give insights into the properties and reactivity of sulfonyl-containing compounds. For instance, the synthesis of 2-nitro-4-methylsulfonyl benzoic acid involves nitration and oxygenation of 4-methylsulfonyl toluene, suggesting that similar methods could potentially be applied to synthesize the difluoromethanesulfonyl analog .

Synthesis Analysis

The synthesis of related sulfonyl compounds often involves multiple steps, including nitration, oxygenation, and the use of strong acids as catalysts.

Aplicaciones Científicas De Investigación

Reductive Ring-Opening Reactions : 4-(Difluoro-methanesulfonyl)-benzoic acid plays a role in reductive ring-opening reactions. Methanesulfonic acid, a related compound, has been used as an efficient substitute in such reactions, particularly in the reductive ring-opening of O-benzylidene acetals with sodium cyanoborohydride in THF (Zinin et al., 2007).

Groundwater Remediation : In studies related to groundwater remediation, compounds like 4-(Difluoro-methanesulfonyl)-benzoic acid have been investigated for their potential in the degradation of pollutants. For instance, the effectiveness of heat-activated persulfate, which shares similar structural features, on perfluorinated compounds like PFOA and PFOS, has been evaluated for in-situ groundwater remediation (Park et al., 2016).

Antimicrobial Applications : Sulfonamides derived from benzoic acid, similar to 4-(Difluoro-methanesulfonyl)-benzoic acid, have been explored for their antimicrobial properties. These derivatives have shown significant antimicrobial activities, as measured by the Bauer-Kirby disc diffusion method (Dineshkumar & Thirunarayanan, 2019).

Environmental Impact Studies : The fate of certain herbicides in soil, especially those containing structures similar to 4-(Difluoro-methanesulfonyl)-benzoic acid, has been the subject of environmental impact studies. For example, the degradation of isoxaflutole in soil under various conditions has been investigated, providing insights into environmental behaviors of related compounds (Beltrán et al., 2003).

Pharmaceutical Synthesis : The synthesis and modification of pharmaceutical compounds often involve derivatives of benzoic acid, including 4-(Difluoro-methanesulfonyl)-benzoic acid. For instance, the preparation of specific sulfonamides and sulfonate carboxylic acid derivatives under eco-friendly conditions has been explored, highlighting the compound's relevance in drug synthesis (Almarhoon et al., 2019).

Chemical Synthesis and Catalysis : 4-(Difluoro-methanesulfonyl)-benzoic acid and related compounds are integral in various chemical synthesis processes, such as the sulfonylation of substituted benzenes using different catalysts, showcasing their versatility in chemical reactions (Laidlaw et al., 2002).

Kinetic Studies : Kinetic studies of chemical hydrolysis involving compounds similar to 4-(Difluoro-methanesulfonyl)-benzoic acid have been conducted to understand their behavior under varying pH and temperature conditions, which is crucial for environmental and industrial applications (Beltrán et al., 2000).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(difluoromethylsulfonyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O4S/c9-8(10)15(13,14)6-3-1-5(2-4-6)7(11)12/h1-4,8H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPZRESURWVHTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(=O)(=O)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390904 |

Source

|

| Record name | 4-(Difluoromethanesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Difluoro-methanesulfonyl)-benzoic acid | |

CAS RN |

4837-22-3 |

Source

|

| Record name | 4-(Difluoromethanesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335691.png)

![3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335711.png)